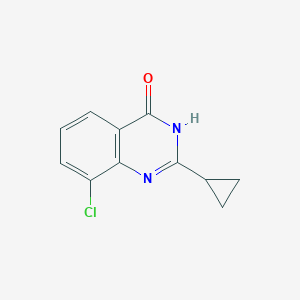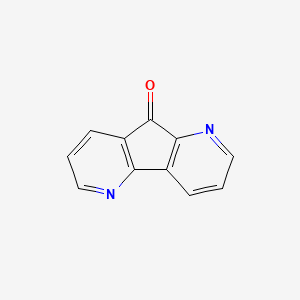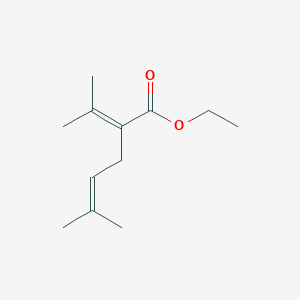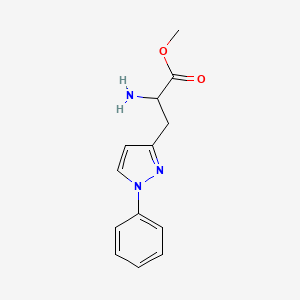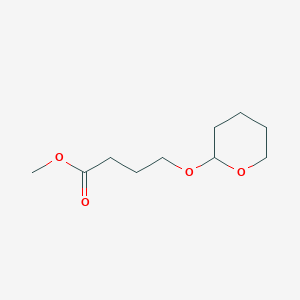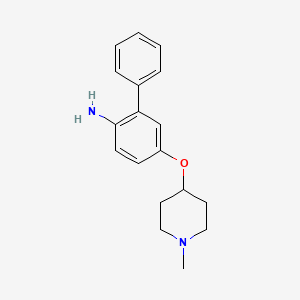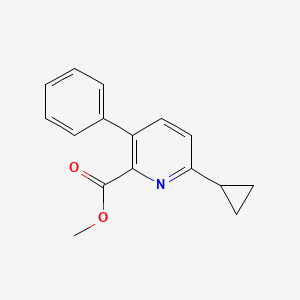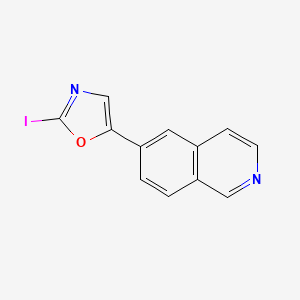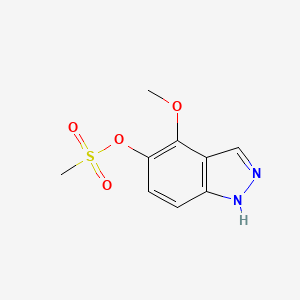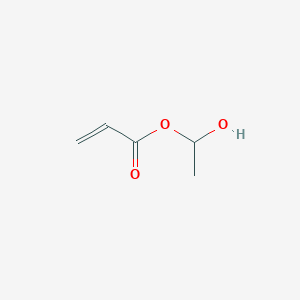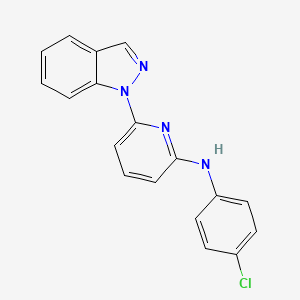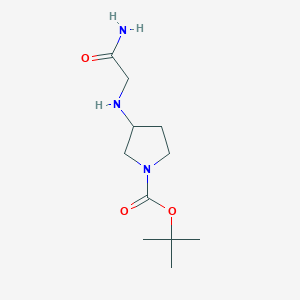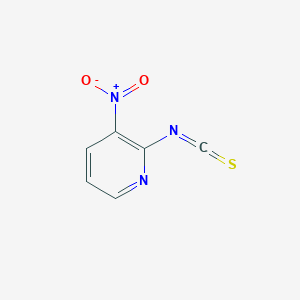
2-Isothiocyanato-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-3-nitropyridine is a chemical compound characterized by the presence of both isothiocyanate and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-nitropyridine typically involves the nitration of pyridine followed by the introduction of the isothiocyanate group. One common method involves the reaction of 3-nitropyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by isothiocyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-3-isothiocyanato pyridine.
Oxidation: Formation of sulfonyl derivatives
Scientific Research Applications
2-Isothiocyanato-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-nitropyridine involves its interaction with biological molecules through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
- 3-Isothiocyanato-2-nitro pyridine
- 2-Isothiocyanato-4-nitro pyridine
- 3-Isothiocyanato-4-nitro pyridine
Comparison: 2-Isothiocyanato-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H3N3O2S |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-2-1-3-7-6(5)8-4-12/h1-3H |
InChI Key |
IGXMSIJEDLJCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

